molecular formula C11H22ClN3O B12228455 [(1-isopropyl-1H-pyrazol-4-yl)methyl](3-methoxypropyl)amine

[(1-isopropyl-1H-pyrazol-4-yl)methyl](3-methoxypropyl)amine

Cat. No.: B12228455
M. Wt: 247.76 g/mol
InChI Key: ZUMZOLCQWXKWKQ-UHFFFAOYSA-N
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Description

(1-isopropyl-1H-pyrazol-4-yl)methylamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an isopropyl group attached to the nitrogen atom at position 1 of the pyrazole ring and a methoxypropylamine group attached to the carbon at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isopropyl-1H-pyrazol-4-yl)methylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides under basic conditions.

    Attachment of the Methoxypropylamine Group: The final step involves the nucleophilic substitution reaction where the pyrazole derivative reacts with 3-methoxypropylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropylamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it into a dihydropyrazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced pyrazole compounds, and various substituted pyrazole derivatives.

Scientific Research Applications

(1-isopropyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1-isopropyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazole ring is known to interact with various biological pathways, influencing processes such as inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    (1-Isopropyl-1H-pyrazol-4-yl)methanol: Similar structure but with a hydroxyl group instead of the methoxypropylamine group.

    1-Methyl-1H-pyrazol-4-amine: Contains a methyl group instead of the isopropyl group.

Uniqueness

(1-isopropyl-1H-pyrazol-4-yl)methylamine is unique due to the presence of both the isopropyl and methoxypropylamine groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C11H22ClN3O

Molecular Weight

247.76 g/mol

IUPAC Name

3-methoxy-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C11H21N3O.ClH/c1-10(2)14-9-11(8-13-14)7-12-5-4-6-15-3;/h8-10,12H,4-7H2,1-3H3;1H

InChI Key

ZUMZOLCQWXKWKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNCCCOC.Cl

Origin of Product

United States

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